2-Acetyl-4-aminonicotinic acid
Description
2-Acetyl-4-aminonicotinic acid is a nicotinic acid (pyridine-3-carboxylic acid) derivative featuring an acetyl group at position 2 and an amino group at position 4. The acetyl group introduces electron-withdrawing effects, while the amino group provides hydrogen-bonding capability, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-acetyl-4-aminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-6(8(12)13)5(9)2-3-10-7/h2-3H,1H3,(H2,9,10)(H,12,13) |
InChI Key |
LIWMHBVASPRANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-aminonicotinic acid typically involves the acetylation of 4-aminonicotinic acid. One common method includes the reaction of 4-aminonicotinic acid with acetic anhydride under controlled conditions to introduce the acetyl group at the second position. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-aminonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-Acetyl-4-aminonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-acetyl-4-aminonicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl and amino groups play crucial roles in its reactivity and interaction with biological molecules. The compound may act by inhibiting certain enzymes or modulating specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
The structural and functional uniqueness of 2-acetyl-4-aminonicotinic acid is best understood through comparison with related nicotinic acid derivatives. Below is a detailed analysis:
Structural and Functional Comparison Table
Key Comparative Insights
a) Substituent Effects on Reactivity
- Acetyl vs. Methyl/Amino Groups: The acetyl group in this compound (electron-withdrawing) reduces electron density at the pyridine ring compared to the electron-donating methyl group in 2-amino-4-methylnicotinic acid. This difference influences acidity (pKa) and reactivity in nucleophilic substitutions .
- Aromatic vs. Aliphatic Substituents: The (2,4-dimethylphenyl)amino group in ’s compound introduces steric hindrance and aromaticity, favoring interactions with hydrophobic protein pockets.
c) Physicochemical Properties
- Melting Points: 4-Aminonicotinic acid has a high melting point (295–297°C) due to strong intermolecular hydrogen bonding, whereas acetylated derivatives may exhibit lower melting points due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
